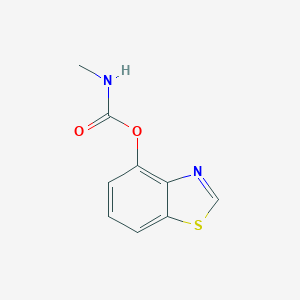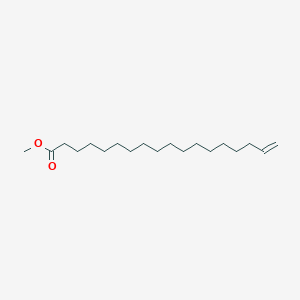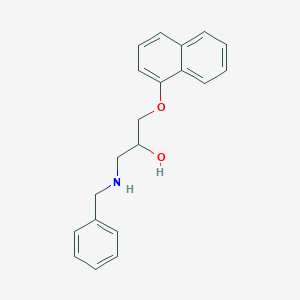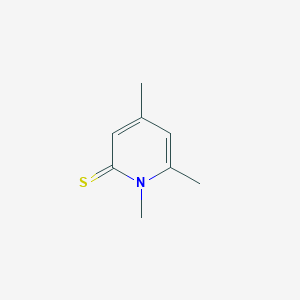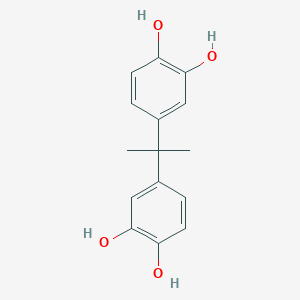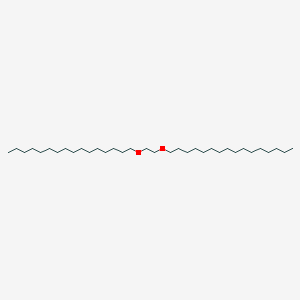
Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate: is a coordination compound with the molecular formula C6H5CoO7 . This compound is known for its unique chemical properties and potential applications in various scientific fields. It consists of a cobalt ion coordinated with a citrate ligand, which is derived from citric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of cobalt salts, such as cobalt(II) chloride or cobalt(II) sulfate, with citric acid in an aqueous solution. The reaction is usually carried out under controlled pH conditions to ensure the proper formation of the complex. The general reaction can be represented as follows:
CoCl2+C6H8O7→C6H5CoO7+2HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where cobalt salts and citric acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to facilitate the formation of the desired complex. The product is typically isolated through filtration and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The cobalt ion in the complex can undergo oxidation reactions, leading to the formation of higher oxidation states.
Reduction: The compound can also participate in reduction reactions, where the cobalt ion is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using chelating agents like ethylenediaminetetraacetic acid (EDTA).
Major Products Formed:
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying metalloenzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: Utilized in the production of cobalt-based materials and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate involves its ability to coordinate with various biological molecules and metal ions. The cobalt ion can interact with enzymes and proteins, potentially altering their activity and function. The citrate ligand provides stability to the complex and facilitates its interactions with other molecules.
Comparaison Avec Des Composés Similaires
- Cobalt(2+);hydron;2-hydroxypropane-1,2-dicarboxylate
- Cobalt(2+);hydron;2-hydroxypropane-1,3-dicarboxylate
- Cobalt(2+);hydron;2-hydroxypropane-1,2,3,4-tetracarboxylate
Uniqueness: Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific coordination environment and the stability provided by the citrate ligand. This stability makes it particularly useful in various applications, including catalysis and biomedical research.
Propriétés
Numéro CAS |
18727-04-3 |
|---|---|
Formule moléculaire |
C6H6CoO7 |
Poids moléculaire |
249.04 g/mol |
Nom IUPAC |
2-(carboxymethyl)-2-hydroxybutanedioate;cobalt(2+) |
InChI |
InChI=1S/C6H8O7.Co/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
Clé InChI |
FDTVUHQHHXTXLW-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2] |
SMILES isomérique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Co+2] |
SMILES canonique |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Co+2] |
Key on ui other cas no. |
18727-04-3 |
Pictogrammes |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Synonymes |
cobalt(2+) hydrogen citrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



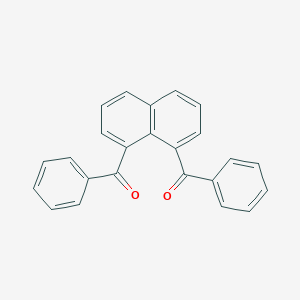
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
